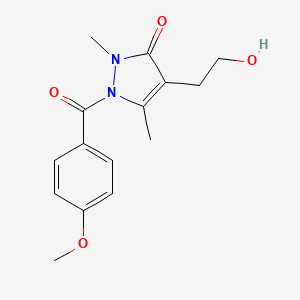

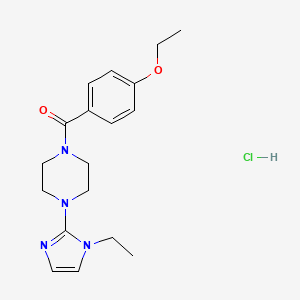

![molecular formula C6H6N4 B2852195 Pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1159982-76-9](/img/structure/B2852195.png)

Pyrazolo[1,5-a]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidin-2-amine is a type of N-heterocyclic compound that has gained significant attention in medicinal chemistry and material science due to its photophysical properties . This compound is part of a large family of derivatives that have shown potential in various applications, including as optical sensors for albumins .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-2-amine derivatives involves various pathways. One notable method is the Sonogashira cross-coupling reaction on diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine compounds . This reaction has been used to create a broad series of alkyne-spacer derivatives . The reactivity of these heterocycles is influenced by the presence of selected electron-donor (EDG) and electron-withdrawing (EWG) groups attached to different alkynes .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidin-2-amine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyrimidin-2-amine are diverse and have been widely studied . For instance, the Sonogashira cross-coupling reaction has been used to functionalize this compound . The reactional versatility is also influenced by the position variation of the bromo atom at the scaffolds .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-2-amine has a molecular weight of 134.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 56.2 Ų . The compound is also characterized by its strong absorption bands at the 250–500 nm optical window and UV to cyan emission properties .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .

Treatment of Cancer

It has been reported that pyrazolo[1,5-a]pyrimidines are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .

Treatment of Inflammatory or Viral Diseases

In addition to cancer, pyrazolo[1,5-a]pyrimidines also show promise in the treatment of inflammatory or viral diseases .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions .

Antitrypanosomal Activity

These compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Chemosensors

Organic fluorescent compounds, including pyrazolo[1,5-a]pyrimidines, are playing and will play an important role in scientific research in the next decades owing to their potential technological applications in the fields of chemosensors .

Biological Imaging and Optical Devices

In addition to chemosensors, these compounds also have potential applications in biological imaging and optical devices .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidin-2-amine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications and have shown potential as anticancer agents . .

Mode of Action

It’s known that these compounds have significant photophysical properties , which suggests they may interact with their targets through light-induced processes

Biochemical Pathways

Given their potential as anticancer agents , it can be inferred that these compounds may interfere with pathways related to cell proliferation and survival

Pharmacokinetics

These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may have good bioavailability

Result of Action

Given their potential as anticancer agents , it can be inferred that these compounds may induce cell death or inhibit cell proliferation in cancer cells

Action Environment

These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties , suggesting they may be sensitive to light and other environmental factors

Zukünftige Richtungen

The future directions for Pyrazolo[1,5-a]pyrimidin-2-amine research involve improving the process efficiency, minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Additionally, the compound’s potential as an optical sensor for albumins suggests promising applications in this area .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFZCYFAUHHOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

1159982-76-9 |

Source

|

| Record name | pyrazolo[1,5-a]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2852113.png)

![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)

![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)

![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)